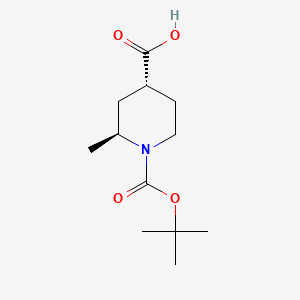

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid, commonly referred to as Boc-Piperidine-4-carboxylic acid, is an important organic compound used in a variety of laboratory and industrial processes. It is a chiral molecule with a unique structure that can be used to synthesize a wide range of compounds. This compound has a variety of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used as a catalyst in a variety of reactions, as well as a reagent in a number of organic synthesis processes.

科学的研究の応用

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of novel conformationally constrained D-lysine analogues with a piperidine skeleton. This process involves high-yielding reactions and diastereoselective reduction, demonstrating the compound's utility in complex organic syntheses (Etayo et al., 2008).

Enzyme Inhibition

It has been employed in the synthesis of enzyme inhibitors, specifically as potent and orally active acetyl-CoA carboxylase non-selective inhibitors. These inhibitors are significant in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Synthesis of Amino Acids and Derivatives

The compound is instrumental in synthesizing various amino acids and derivatives, such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses begin with different starting materials and involve multiple steps, including tribenzylation and reductive amination (Xue et al., 2002).

Cancer Treatment Applications

A derivative of this compound, featuring modifications to the piperidine ring, has been investigated for its potential in treating cancer by inhibiting Aurora A (ヘンリー, 2006).

Synthesis of Spiro[indole-3,4′-piperidin]-2-ones

The compound is utilized in synthesizing spiro[indole-3,4′-piperidin]-2-ones, important in medicinal chemistry. The synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

Diastereoselective Hydroxylation

It plays a role in diastereoselective hydroxylation, leading to the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. This process is crucial for synthesizing collagen and collagen-like proteins (Marin et al., 2002).

Protein Kinase Inhibition

A key intermediate derived from this compound is used in synthesizing CP-690550, a potent protein kinase inhibitor. The synthesis suggests potential industrial applications due to mild conditions and high yields (Hao et al., 2011).

Safety And Hazards

特性

IUPAC Name |

(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCRXMSJGZWACP-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)

![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)